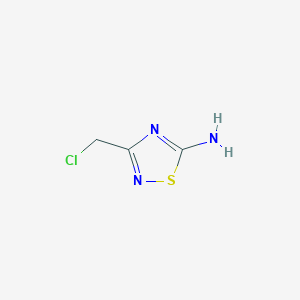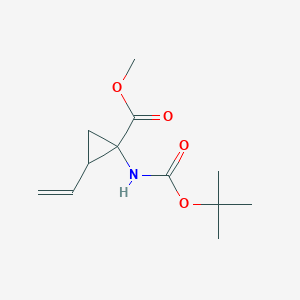
2-Iodo-3-nitrophenol
Overview
Description
2-Iodo-3-nitrophenol is an aromatic compound with the molecular formula C6H4INO3 It is characterized by the presence of both an iodine atom and a nitro group attached to a phenol ring
Mechanism of Action
Target of Action
Nitrophenols, a group to which 2-iodo-3-nitrophenol belongs, are known to interact with various enzymes and proteins in the cell .
Mode of Action
This compound is likely to undergo a nucleophilic aromatic substitution reaction . In this reaction, a nucleophile attacks one of the aromatic-ring carbons, forming a Meisenheimer complex . This reaction is facilitated by the presence of electron-attracting groups such as NO2 on the aromatic ring .
Biochemical Pathways
Nitrophenols are known to disrupt cellular processes by interfering with the function of various enzymes and proteins .
Pharmacokinetics
Nitrophenols are generally well-absorbed in the body and can distribute to various tissues .
Result of Action
Nitrophenols are known to be toxic and can cause cellular damage .
Biochemical Analysis
Biochemical Properties
It is known that nitrophenols, a group of compounds to which 2-Iodo-3-nitrophenol belongs, are more acidic than phenol itself . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a manner that is influenced by its acidity .
Molecular Mechanism
Nitrophenols are known to form charge-transfer or π π complexes with aromatic hydrocarbons , suggesting that this compound may interact with biomolecules through similar mechanisms.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. A study on the iodination of industrially important aromatic compounds, including nitrophenols, suggests that the reaction time can be as short as 5 minutes .
Dosage Effects in Animal Models
It is known that nitrophenols can have toxic effects, and these effects may vary depending on the dosage .
Metabolic Pathways
Nitrophenols are known to be metabolized through two known pathways, one through 1,2,4-benzenetriol and the other through aminohydroquinone .
Subcellular Localization
The localization of proteins and other biomolecules can be influenced by various factors, including post-translational modifications and targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-3-nitrophenol can be synthesized through a multi-step process involving the nitration of phenol followed by iodination. One common method involves the nitration of phenol to produce 3-nitrophenol, which is then subjected to iodination using N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in the presence of acetic acid as a catalyst at room temperature. The grinding method has been shown to be effective, providing high yields and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of N-iodosuccinimide in solid-state grinding methods is preferred due to its efficiency, high yield, and environmentally friendly nature. This method avoids the use of hazardous solvents and reduces reaction times, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The iodine atom can be replaced by nucleophiles in the presence of strong bases.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenol group can be oxidized to a quinone derivative under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted phenols depending on the nucleophile used.
Reduction: 2-Iodo-3-aminophenol.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-Iodo-3-nitrophenol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: It is explored for its use in the development of new materials with specific properties.
Analytical Chemistry: It is used as a reagent in various analytical techniques to detect and quantify other compounds.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodo-2-nitrophenol: Similar structure but different positioning of the nitro and iodine groups, leading to different reactivity and applications.
4-Nitrophenol: The nitro group is in the para position, affecting its chemical properties and reactivity.
Uniqueness
2-Iodo-3-nitrophenol is unique due to the specific positioning of the iodine and nitro groups on the phenol ring. This unique structure imparts distinct reactivity patterns, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-iodo-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXOSMOZBIBXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479039 | |
| Record name | Phenol, 2-iodo-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197243-48-4 | |
| Record name | Phenol, 2-iodo-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-3-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B176022.png)
![4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione](/img/structure/B176025.png)
